6-ethoxy-2,3-dihydro-1H-inden-1-amine
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Overview
Description
6-ethoxy-2,3-dihydro-1H-inden-1-amine is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an ethoxy group attached to the sixth position of the indene ring and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Cyclization: The starting material, such as 4-nitro-3-phenylbutanoic acid, undergoes cyclization to form nitromethylindanone.
Reduction: The nitromethylindanone is then reduced to the corresponding alcohol.
Dehydration: The alcohol is dehydrated to form nitromethylindene.
Hydrogenation: The nitromethylindene is hydrogenated over a palladium on carbon catalyst to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated amines.
Scientific Research Applications
6-ethoxy-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to certain natural products.
Mechanism of Action
The mechanism of action of 6-ethoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-amine: Lacks the ethoxy group, making it less versatile in certain applications.
5-ethoxy-2,3-dihydro-1H-inden-1-amine: Similar structure but with the ethoxy group at a different position, leading to different chemical properties.
Uniqueness
6-ethoxy-2,3-dihydro-1H-inden-1-amine is unique due to the specific positioning of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and applications in various fields.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
6-ethoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C11H15NO/c1-2-13-9-5-3-8-4-6-11(12)10(8)7-9/h3,5,7,11H,2,4,6,12H2,1H3 |
InChI Key |
OBOXJVBCBSBVRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CCC2N)C=C1 |
Origin of Product |
United States |
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